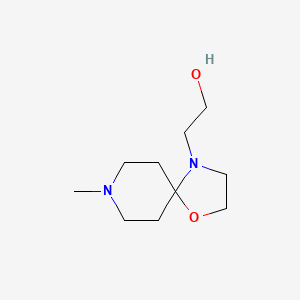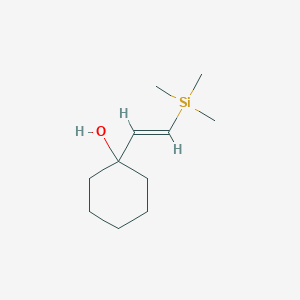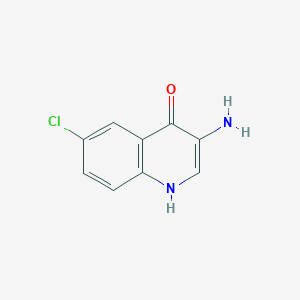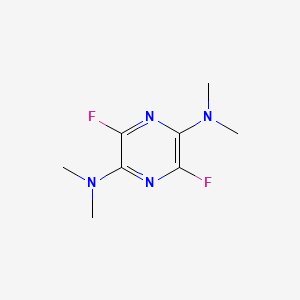
4,5-Dimethoxyisophthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethoxyisophthalaldehyde is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol . It is a derivative of isophthalaldehyde, characterized by the presence of two methoxy groups at the 4 and 5 positions on the benzene ring. This compound is primarily used in various chemical synthesis processes and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxyisophthalaldehyde typically involves the formylation of 4,5-dimethoxybenzene. One common method includes the use of Vilsmeier-Haack reaction, where 4,5-dimethoxybenzene is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl groups .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dimethoxyisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 4,5-Dimethoxyisophthalic acid.
Reduction: 4,5-Dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethoxyisophthalaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,5-Dimethoxyisophthalaldehyde is primarily based on its ability to undergo various chemical reactions. The aldehyde groups can form Schiff bases with amines, which are crucial in many biochemical processes. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Isophthalaldehyde: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
Phthalaldehyde: Another isomer with different substitution patterns, leading to distinct reactivity and applications.
Terephthalaldehyde: Similar structure but with aldehyde groups at different positions, affecting its chemical behavior.
Uniqueness: 4,5-Dimethoxyisophthalaldehyde is unique due to the presence of methoxy groups, which enhance its solubility and reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
Molekularformel |
C10H10O4 |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
4,5-dimethoxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C10H10O4/c1-13-9-4-7(5-11)3-8(6-12)10(9)14-2/h3-6H,1-2H3 |
InChI-Schlüssel |
JLBYWHRVEFWQPC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Furo[3,4-f]quinazoline-7,9-dione](/img/structure/B11901025.png)








